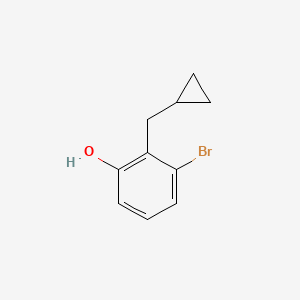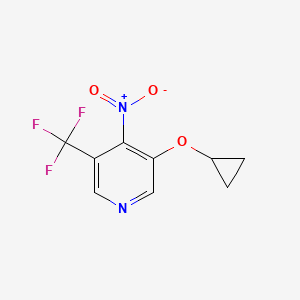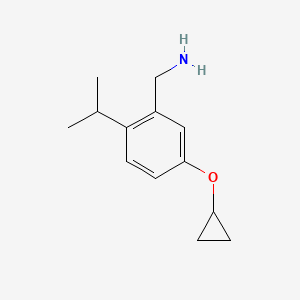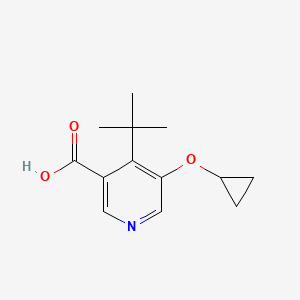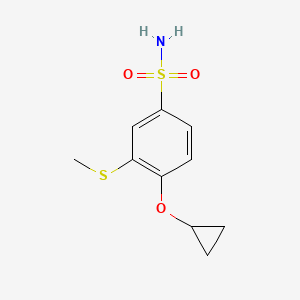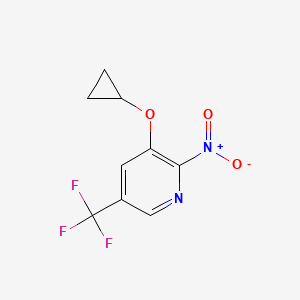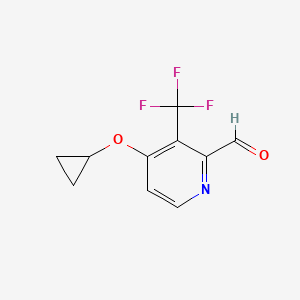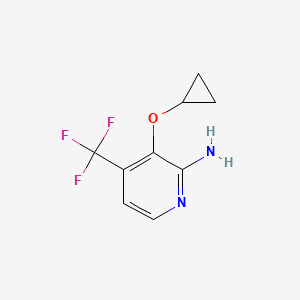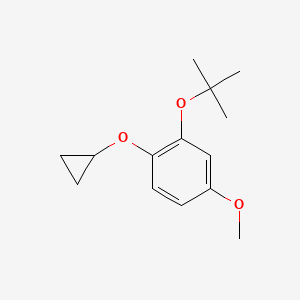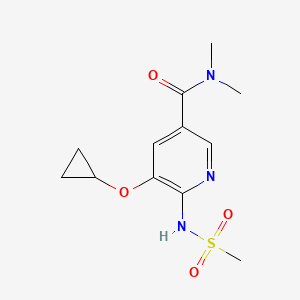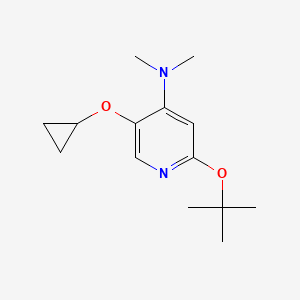
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C14H22N2O2 This compound is characterized by its unique structure, which includes tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with N,N-dimethylamine functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Tert-butoxy and Cyclopropoxy Groups: The tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate alkyl halides.
N,N-Dimethylation: The final step involves the dimethylation of the amine group on the pyridine ring. This can be achieved using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring and the alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various enzymes and receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylpyridin-4-amine: A simpler analog without the tert-butoxy and cyclopropoxy groups.
2-Tert-butoxy-5-cyclopropoxy-N-methylpyridin-4-amine: Similar structure but with a single methyl group on the amine.
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-3-amine: Similar structure but with the amine group at a different position on the pyridine ring.
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-4-amine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]pyridin-4-amine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13-8-11(16(4)5)12(9-15-13)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
IARHINOZYNOHRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC=C(C(=C1)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


